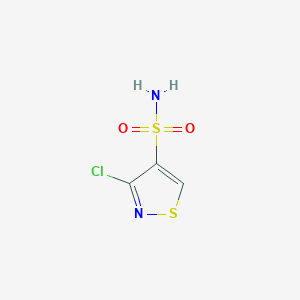

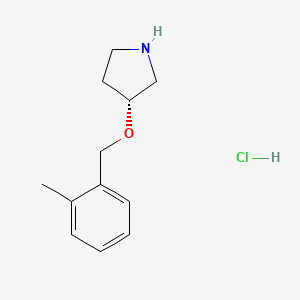

![molecular formula C23H21FN2O6 B2412265 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946227-86-7](/img/structure/B2412265.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzodioxole group, which is a type of aromatic ether. It also contains a pyridinone group, which is a type of heterocyclic compound containing nitrogen. The presence of these groups could potentially give the compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Scientific Research Applications

Kinase Inhibition and Anticancer Activity

One study focused on the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, highlighting their Src kinase inhibitory and anticancer activities. These compounds were designed to understand the role of the pyridine ring and N-benzyl substitution in kinase inhibition, showing potential for treating cancers like colon carcinoma, breast carcinoma, and leukemia through cell proliferation inhibition (Asal Fallah-Tafti et al., 2011).

Pharmaceutical Synthesis

Another area of application involves the synthesis of complex sugar derivatives, such as uridine diphosphate analogs, demonstrating the chemical versatility and potential for creating novel therapeutic agents (Rexford L. Thomas et al., 1988).

Ligand Protein Interactions and Photovoltaic Efficiency

Research also delves into the synthesis and study of benzothiazolinone acetamide analogs, focusing on their ligand protein interactions and potential use in photovoltaic cells. These studies underline the compound's utility in developing new photosensitizers for dye-sensitized solar cells (DSSCs), offering insights into their light harvesting efficiency and electron injection properties (Y. Mary et al., 2020).

Development of Radioligands for Imaging

Lastly, efforts in synthesizing and evaluating radioligands for peripheral benzodiazepine receptors (PBR) imaging in the brain underscore the potential for diagnostic applications. These compounds, designed for positron emission tomography (PET), highlight the compound's role in advancing neuroimaging techniques (Ming-Rong Zhang et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O6/c24-17-4-1-15(2-5-17)13-30-22-10-26(18(12-27)8-19(22)28)11-23(29)25-9-16-3-6-20-21(7-16)32-14-31-20/h1-8,10,27H,9,11-14H2,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOYKSNRFMDRFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

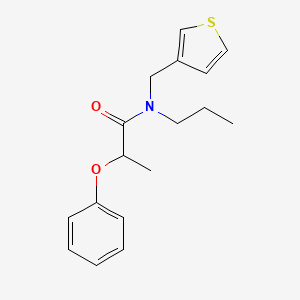

![2-Cyclopropyl-1-[1-(1-methylpiperidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2412186.png)

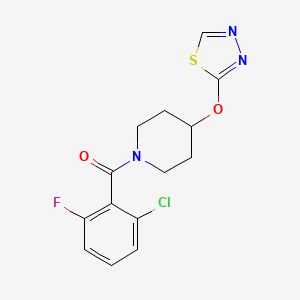

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

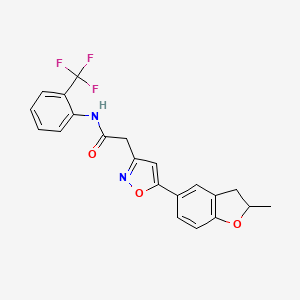

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)